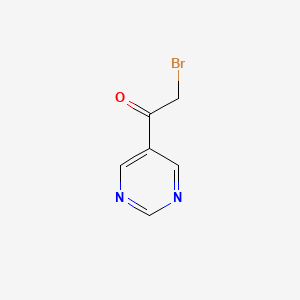

2-Bromo-1-(pyrimidin-5-yl)ethanone

Description

Structure

3D Structure

Propriétés

IUPAC Name |

2-bromo-1-pyrimidin-5-ylethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5BrN2O/c7-1-6(10)5-2-8-4-9-3-5/h2-4H,1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CJAIWSTYYPAPIG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC=N1)C(=O)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5BrN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40574033 | |

| Record name | 2-Bromo-1-(pyrimidin-5-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40574033 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

58004-79-8 | |

| Record name | 2-Bromo-1-(5-pyrimidinyl)ethanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=58004-79-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Bromo-1-(pyrimidin-5-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40574033 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Strategic Approaches to 2 Bromo 1 Pyrimidin 5 Yl Ethanone

Direct Bromination of 1-(Pyrimidin-5-yl)ethanone Precursors

The most conventional route to 2-bromo-1-(pyrimidin-5-yl)ethanone involves the direct bromination of 1-(pyrimidin-5-yl)ethanone. This method relies on the electrophilic substitution of an alpha-hydrogen atom.

Optimization of Reaction Conditions and Reagents (e.g., Bromine, Solvents, Temperature)

The efficiency and selectivity of the direct bromination of 1-(pyrimidin-5-yl)ethanone are highly dependent on the careful optimization of reaction parameters. Key variables include the choice of brominating agent, solvent, and reaction temperature.

A variety of brominating agents can be employed for the alpha-bromination of ketones. Molecular bromine (Br₂) is a common and potent reagent for this transformation. youtube.com Alternative, milder brominating agents such as N-bromosuccinimide (NBS) and pyridine (B92270) hydrobromide perbromide (PHP) are also frequently used to improve selectivity and ease of handling. commonorganicchemistry.com The choice of solvent plays a crucial role, with options ranging from polar protic solvents like acetic acid to nonpolar solvents like carbon tetrachloride. commonorganicchemistry.comgoogle.com Temperature control is essential to manage the reaction rate and minimize the formation of byproducts. nih.gov

| Parameter | Reagent/Condition | Purpose & Effect on Reaction |

| Brominating Agent | Bromine (Br₂) | Potent, but can lead to over-bromination or side reactions. |

| N-Bromosuccinimide (NBS) | Milder alternative, often used with a radical initiator. commonorganicchemistry.com | |

| Pyridine Hydrobromide Perbromide (PHP) | Solid, stable, and easier to handle than liquid bromine. commonorganicchemistry.com | |

| Solvent | Acetic Acid | Promotes enolization under acidic conditions. google.com |

| Dioxane | A common solvent for bromination reactions. organic-chemistry.org | |

| Carbon Tetrachloride (CCl₄) | Used in radical brominations with NBS. commonorganicchemistry.com | |

| Temperature | 0°C to Room Temperature | Lower temperatures can help control the reaction and improve selectivity. |

| Reflux | Higher temperatures can increase the reaction rate but may lead to byproducts. commonorganicchemistry.com |

Mechanistic Insights into Alpha-Halogenation Reactions via Enol Intermediates

The alpha-halogenation of ketones, such as the bromination of 1-(pyrimidin-5-yl)ethanone, typically proceeds through an acid-catalyzed mechanism involving an enol intermediate. The reaction is initiated by the protonation of the carbonyl oxygen, which enhances the acidity of the alpha-protons. Subsequent deprotonation at the alpha-carbon leads to the formation of a nucleophilic enol.

This enol tautomer then attacks the electrophilic bromine source (e.g., Br₂). The resulting intermediate is then deprotonated to yield the final alpha-bromo ketone product and regenerate the acid catalyst. The formation of the enol is the rate-determining step of this reaction.

Alternative Synthetic Routes to Pyrimidinyl Alpha-Bromoketones

In addition to direct bromination, alternative synthetic strategies have been developed to access pyrimidinyl alpha-bromoketones, often providing milder reaction conditions or overcoming challenges associated with direct halogenation.

Preparation from Bromoalkene Derivatives through Oxidative Hydrolysis

An innovative approach for the synthesis of α-bromoketones involves the oxidative hydrolysis of bromoalkene precursors. This method utilizes a hypervalent iodine catalyst to facilitate the transformation. nih.govresearchgate.netnih.gov This catalytic process is capable of producing both symmetrical and unsymmetrical dialkyl bromoketones from a variety of bromoalkene substrates. nih.govresearchgate.net The reaction is operationally simple and provides a valuable alternative for the synthesis of these important synthetic building blocks. nih.govresearchgate.netnih.gov

The proposed mechanism involves the activation of the hypervalent iodine reagent, which then reacts with the bromoalkene. Subsequent steps involving nucleophilic attack and rearrangement lead to the formation of the desired α-bromoketone. nih.gov

Employing Hypervalent Iodine Reagents in Alpha-Bromoketone Synthesis

Hypervalent iodine reagents have emerged as versatile and environmentally friendly tools in modern organic synthesis, including for the preparation of α-bromoketones. nih.govorganic-chemistry.org These reagents can mediate the α-functionalization of ketones under mild conditions. For instance, a hypervalent iodine reagent can be used in combination with a bromine source to achieve the chemoselective bromination of various substrates. nih.gov

One approach involves the in-situ generation of an α-iodo ketone, which is then converted to the corresponding α-bromo ketone. Alternatively, hypervalent iodine reagents can be used to directly introduce a bromine-containing moiety to the alpha-position of the ketone. These methods offer advantages in terms of selectivity and reduced toxicity compared to traditional bromination procedures. acsgcipr.org

Chemical Reactivity and Mechanistic Investigations of 2 Bromo 1 Pyrimidin 5 Yl Ethanone

Reactivity of the Alpha-Bromo Ketone Moiety

The presence of a bromine atom on the carbon adjacent to the carbonyl group, known as the α-carbon, renders this position highly susceptible to a range of chemical reactions.

The α-carbon in 2-bromo-1-(pyrimidin-5-yl)ethanone is electrophilic due to the electron-withdrawing effects of both the adjacent carbonyl group and the bromine atom. This makes it a prime target for nucleophilic attack. Nucleophilic substitution reactions at this position typically proceed via an SN2 mechanism, where a nucleophile displaces the bromide ion. masterorganicchemistry.com This reaction is characterized by a "backside attack," leading to an inversion of stereochemistry if the α-carbon is chiral. masterorganicchemistry.com

The rate of these SN2 reactions is influenced by the steric hindrance around the α-carbon. masterorganicchemistry.com For this compound, the accessibility of the α-carbon facilitates reactions with a variety of nucleophiles.

A less common pathway is the SN1 reaction, which involves the formation of a carbocation intermediate. libretexts.orgyoutube.com This mechanism is generally favored for tertiary substrates and in the presence of protic solvents. libretexts.org

Table 1: Examples of Nucleophilic Substitution Reactions at the α-Carbon

| Nucleophile | Product Type |

| Hydroxide Ion (OH⁻) | α-Hydroxy Ketone |

| Cyanide Ion (CN⁻) | α-Cyano Ketone |

| Ammonia (B1221849) (NH₃) | α-Amino Ketone |

This table provides illustrative examples of potential nucleophilic substitution reactions.

In the presence of a base, this compound can undergo an elimination reaction to form an α,β-unsaturated ketone. libretexts.orglibretexts.org This process, known as dehydrobromination, typically follows an E2 mechanism where a proton on the β-carbon and the α-bromine are removed in a concerted step. youtube.com The use of a sterically hindered base, such as pyridine (B92270), is often employed to favor elimination over substitution. libretexts.orgyoutube.com

The formation of the conjugated α,β-unsaturated system, where the new carbon-carbon double bond is in conjugation with the carbonyl group, is a significant driving force for this reaction. youtube.com These unsaturated ketones are valuable synthetic intermediates, susceptible to further reactions like Michael additions and conjugate additions. pressbooks.publibretexts.org

Reactivity of the Pyrimidine (B1678525) Ring System

The pyrimidine ring is a π-deficient heterocyclic system due to the presence of two electronegative nitrogen atoms. wikipedia.orgbhu.ac.in This inherent electronic nature governs its reactivity towards both electrophiles and nucleophiles.

The electron-deficient nature of the pyrimidine ring makes electrophilic aromatic substitution more difficult compared to benzene. wikipedia.orgbhu.ac.in The ring is deactivated towards attack by electrophiles. However, substitution can occur, and it is most favorable at the C-5 position, which is the least electron-deficient position on the ring. wikipedia.org The presence of activating groups on the pyrimidine ring can facilitate electrophilic substitution. acs.orgacs.org

Table 2: General Reactivity of Pyrimidine Ring Positions in Electrophilic Aromatic Substitution

| Ring Position | Reactivity |

| C-2, C-4, C-6 | Electron-deficient, less reactive |

| C-5 | Less electron-deficient, more reactive |

Conversely, the π-deficient character of the pyrimidine ring makes it highly susceptible to nucleophilic aromatic substitution (SNAr). wikipedia.orgwikipedia.orgmasterorganicchemistry.com This type of reaction involves the attack of a nucleophile on the aromatic ring, leading to the displacement of a leaving group. The presence of electron-withdrawing groups on the ring further enhances its reactivity towards nucleophiles. libretexts.org

The reaction typically proceeds through a two-step addition-elimination mechanism, forming a resonance-stabilized intermediate known as a Meisenheimer complex. wikipedia.orglibretexts.org The positions most activated towards nucleophilic attack are C-2, C-4, and C-6, as the negative charge of the intermediate can be effectively delocalized onto the nitrogen atoms. wikipedia.org

Cyclocondensation and Heterocyclic Annulation Reactions as Key Transformations

The dual reactivity of this compound, possessing both an electrophilic α-carbon and a pyrimidine ring, makes it a valuable precursor in the synthesis of fused heterocyclic systems through cyclocondensation and annulation reactions. These reactions often involve the initial reaction at the α-bromo ketone moiety followed by a subsequent cyclization step involving the pyrimidine ring or a substituent on it.

For instance, α-haloketones are known to react with various dinucleophilic species to form a wide range of heterocyclic compounds. nih.gov In the case of this compound, reaction with a suitable binucleophile could lead to the formation of a new ring fused to the pyrimidine core. For example, reaction with a compound containing both a thiol and an amino group could lead to the formation of a thiazolopyrimidine derivative. researchgate.net

Furthermore, the pyrimidine ring itself can participate in annulation reactions. The development of one-pot, multi-component reactions has provided efficient pathways to construct fused pyrimidine systems. nih.govnih.gov These strategies often involve the initial formation of a pyrimidine derivative that then undergoes further intramolecular cyclization.

The versatility of this compound in these transformations highlights its importance as a building block in the synthesis of complex, polycyclic heterocyclic molecules with potential applications in medicinal chemistry and materials science. nih.gov

Catalytic Transformations Involving this compound

Catalytic methods have significantly enhanced the synthetic utility of α-bromoketones, enabling reactions that are otherwise difficult and expanding the scope of accessible molecular structures.

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. While the bromine in this compound is typically displaced by nucleophiles, the pyrimidine ring itself, if substituted with a halogen at another position (e.g., a chloropyrimidine precursor), can participate in cross-coupling reactions. For instance, Suzuki-Miyaura coupling reactions are widely used to introduce aryl or heteroaryl substituents onto heterocyclic cores. mdpi.com

In the synthesis of complex pyrazolo[1,5-a]pyrimidines, a chloro-substituted version of the heterocycle can be coupled with various boronic acids or their pinacol (B44631) esters using a palladium catalyst such as tetrakis(triphenylphosphine)palladium(0). nih.gov This allows for the late-stage functionalization of the heterocyclic scaffold, which is a key strategy in medicinal chemistry for building libraries of related compounds. mdpi.com The general catalytic cycle for a Suzuki coupling involves oxidative addition of the palladium(0) catalyst to the halide, transmetalation with the boronic acid derivative, and reductive elimination to form the new C-C bond and regenerate the catalyst. mdpi.com Heterocyclic allylsulfones have also been shown to be effective partners in palladium-catalyzed couplings with aryl halides. acs.org

Table 2: Example of a Palladium-Catalyzed Suzuki Coupling

| Substrate | Coupling Partner | Catalyst | Base | Solvent | Conditions | Product |

|---|

Microwave irradiation has become a valuable technique in organic synthesis for accelerating reaction rates, increasing yields, and promoting cleaner reactions. ajrconline.org The synthesis of various heterocyclic systems from this compound and its analogs can be significantly improved using this technology.

For example, the condensation reaction between 2-aminopyrimidine (B69317) and α-bromoacetophenones to form imidazo[1,2-a]pyrimidines can be performed under solvent-free conditions using a solid support like alumina (B75360) and microwave irradiation, leading to high yields in a short time. nih.gov Similarly, microwave heating has been successfully applied to the synthesis of pyrazolo[1,5-a]pyrimidines, often resulting in better yields and drastically reduced reaction times compared to conventional heating methods. clockss.org The efficiency of microwave-assisted synthesis has been demonstrated in multicomponent reactions for building complex structures like imidazopyrimidine-clubbed pyrazoles. beilstein-journals.org The synthesis of 2-arylimidazo[1,2-a]pyrimidin-5(8H)-ones has also been efficiently achieved through microwave-assisted reactions. rsc.orgnih.gov

Table 3: Comparison of Conventional vs. Microwave-Assisted Synthesis

| Reaction Type | Conventional Method | Microwave Method | Reference |

|---|---|---|---|

| Pyrazolo[1,5-a]pyrimidine synthesis | Reflux in acetic acid, 4 h | 440 W, 5-10 min | clockss.org |

| Imidazo[1,2-a]pyrimidine synthesis | Stirring at room temp, 24 h | Microwave irradiation, solvent-free, 20-60 min | nih.govnih.gov |

Advanced Spectroscopic and Analytical Characterization of 2 Bromo 1 Pyrimidin 5 Yl Ethanone and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive analytical technique that provides detailed information about the carbon-hydrogen framework of a molecule. By analyzing the magnetic properties of atomic nuclei, NMR allows for the precise mapping of atoms and their connectivity.

Proton NMR (¹H NMR) spectroscopy provides information on the number of different types of protons, their chemical environments, and their proximity to other protons. For 2-Bromo-1-(pyrimidin-5-yl)ethanone, the ¹H NMR spectrum is expected to show distinct signals corresponding to the protons on the pyrimidine (B1678525) ring and the methylene (B1212753) group.

The pyrimidine ring protons are anticipated to appear in the aromatic region of the spectrum (typically δ 7.0-9.5 ppm). Due to the electron-withdrawing nature of the nitrogen atoms and the carbonyl group, these protons are expected to be deshielded and resonate at a high chemical shift. The proton at position 2 of the pyrimidine ring (H-2) would likely appear as a singlet, while the protons at positions 4 and 6 (H-4 and H-6) would appear as a single signal due to symmetry, also as a singlet. The most downfield signal is expected to be from the proton at position 2, being situated between two nitrogen atoms.

The methylene protons (-CH₂Br) are adjacent to both a carbonyl group and a bromine atom, both of which are electron-withdrawing. This environment would cause a significant downfield shift, likely placing the signal for these two protons in the range of δ 4.0-5.0 ppm as a sharp singlet, as there are no adjacent protons to cause splitting.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration |

|---|---|---|---|

| Pyrimidine H-2 | ~9.3 | Singlet (s) | 1H |

| Pyrimidine H-4, H-6 | ~9.1 | Singlet (s) | 2H |

Carbon-13 NMR (¹³C NMR) spectroscopy is used to determine the number of non-equivalent carbon atoms in a molecule and provides insight into their chemical environment (e.g., hybridization, attached functional groups).

In the ¹³C NMR spectrum of this compound, five distinct signals are expected. The carbonyl carbon (C=O) is the most deshielded and would appear significantly downfield, typically in the range of δ 185-195 ppm. The carbon atoms of the pyrimidine ring would resonate in the aromatic region (δ 120-160 ppm). The C-5 carbon, attached to the ketone group, would be found at a lower field compared to C-4 and C-6. The C-2 carbon, positioned between two nitrogen atoms, would also be significantly deshielded. The methylene carbon (-CH₂Br) attached to the bromine atom would appear at a much lower chemical shift, generally in the range of δ 30-40 ppm.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C=O | ~190 |

| Pyrimidine C-2 | ~160 |

| Pyrimidine C-4, C-6 | ~158 |

| Pyrimidine C-5 | ~125 |

COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other, typically through two or three bonds. For this compound, a COSY spectrum would be relatively simple. It would be expected to show no cross-peaks, as all proton signals are predicted to be singlets with no vicinal or geminal coupling partners, thus confirming their isolated nature in the structure.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates proton signals directly with the carbon atoms to which they are attached (one-bond ¹H-¹³C correlations). An HSQC spectrum would definitively link the proton signals to their corresponding carbon signals. For instance, it would show a cross-peak between the methylene proton signal (~4.5 ppm) and the methylene carbon signal (~35 ppm). Similarly, correlations would be observed between the pyrimidine proton signals and their directly attached carbon atoms.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment reveals correlations between protons and carbons over two or three bonds (long-range ¹H-¹³C correlations). This is particularly useful for piecing together the molecular skeleton. Key expected correlations for this compound would include:

A correlation from the methylene protons (-CH₂Br) to the carbonyl carbon (C=O) and to the C-5 of the pyrimidine ring.

Correlations from the pyrimidine protons (H-4/H-6) to the neighboring pyrimidine carbons (C-2, C-5).

A correlation from the H-2 proton to pyrimidine carbons C-4 and C-6.

Mass Spectrometry (MS) Techniques

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight and elemental composition of a compound and can provide structural information through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the molecular mass, which allows for the determination of the elemental formula of a compound. The theoretical exact mass of the [M]+• molecular ion of this compound (C₆H₅BrN₂O) can be calculated using the masses of its most abundant isotopes (¹²C, ¹H, ⁷⁹Br, ¹⁴N, ¹⁶O). An experimentally determined mass that matches this theoretical value to within a few parts per million (ppm) provides unambiguous confirmation of the molecular formula.

Table 3: Theoretical Exact Mass for this compound

| Ion | Molecular Formula | Isotope | Calculated Exact Mass |

|---|---|---|---|

| [M]⁺ | C₆H₅⁷⁹BrN₂O | ⁷⁹Br | 200.96397 |

The presence of bromine is readily identified by a characteristic isotopic pattern where the [M]⁺ and [M+2]⁺ peaks appear with nearly equal intensity (approximately 1:1 ratio) due to the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes.

Electrospray Ionization (ESI) is a soft ionization technique that is particularly useful for polar molecules. It typically generates protonated molecules [M+H]⁺ or adducts with other cations present in the solvent, such as sodium [M+Na]⁺ or potassium [M+K]⁺. For this compound, analysis via ESI-MS would be expected to show a prominent peak for the protonated molecule [C₆H₆BrN₂O]⁺. The characteristic bromine isotope pattern would again be evident for all bromine-containing ions. Fragmentation of the parent ion can also provide structural information, such as the loss of the bromoacetyl group.

Table 4: Common Ions Expected in ESI-MS

| Ion | Description |

|---|---|

| [M+H]⁺ | Protonated molecule |

| [M+Na]⁺ | Sodium adduct |

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy

Spectroscopic methods are indispensable tools in the structural elucidation of novel compounds. Infrared and UV-Vis spectroscopy, in particular, provide valuable insights into the functional groups and electronic nature of this compound and its derivatives.

Vibrational Analysis via IR Spectroscopy

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. In the context of this compound and its derivatives, IR spectra reveal characteristic vibrational bands that confirm the presence of key structural features.

The IR spectrum of a pyrimidine derivative typically exhibits several characteristic peaks. For instance, the C=N double bond in the pyrimidine ring, a strong electron acceptor, shows distinct stretching vibrations. nih.gov The presence of a carbonyl group (C=O) in the ethanone (B97240) moiety gives rise to a strong absorption band, typically in the range of 1680-1740 cm⁻¹. The carbon-bromine (C-Br) bond also has a characteristic stretching frequency, although it is generally weaker and appears in the fingerprint region of the spectrum.

In a study of various pyrimidine derivatives, characteristic IR absorption bands were observed that correspond to the pyrimidine ring and other functional groups. nih.gov For example, one derivative showed IR peaks at 3037, 1586, 1564, 1504, 1486, 1418, 900, 753, and 694 cm⁻¹. nih.gov Another related compound exhibited peaks at 3045, 2832, 1602, 1585, 1561, 1400, 912, 756, and 700 cm⁻¹. nih.gov While specific data for this compound is not detailed in the provided results, the analysis of related structures provides a strong basis for interpreting its IR spectrum. A complete vibrational analysis, often supported by computational methods like Density Functional Theory (DFT), can provide a more detailed assignment of the observed vibrational modes. sciensage.info

Table 1: Representative IR Peak Assignments for Pyrimidine Derivatives

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

| ~3040 | C-H stretch | Aromatic (pyrimidine ring) |

| ~1600 | C=N stretch | Pyrimidine ring |

| ~1580 | C=C stretch | Pyrimidine ring |

| ~1400-1500 | Ring stretching | Pyrimidine ring |

| ~700-900 | C-H out-of-plane bend | Aromatic (pyrimidine ring) |

Note: This table provides general ranges and assignments based on typical pyrimidine derivative spectra.

Electronic Transitions and Conjugation from UV-Vis Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light promotes electrons from a lower energy ground state to a higher energy excited state. For pyrimidine and its derivatives, these transitions primarily involve π → π* and n → π* transitions.

The pyrimidine ring system, with its conjugated double bonds and nitrogen lone pairs, gives rise to characteristic absorption bands in the UV region. The position and intensity of these bands can be influenced by the presence of substituents on the ring. For this compound, the bromo and ethanone groups will affect the electronic distribution and, consequently, the energy of the electronic transitions.

Studies on the electronic states of pyrimidine have identified several key transitions. For example, a low-energy absorption band corresponding to an n → π* transition (1B1 ← 1A1) has been observed around 3.85 eV. rsc.org Other transitions, including π → π* excitations, occur at higher energies. rsc.orgrsc.org The solvent environment can also play a significant role in the observed UV-Vis spectra, causing shifts in the absorption maxima (λmax) due to solute-solvent interactions. journalijar.com For instance, the spectral features of some triazolo[1,5-a]pyrimidine derivatives show solvent dependence, reflected as blue and red shifts. journalijar.com

Table 2: Typical Electronic Transitions in Pyrimidine Derivatives

| Transition Type | Typical Wavelength Range (nm) | Description |

| n → π | 270 - 350 | Excitation of a non-bonding electron (from nitrogen) to an anti-bonding π orbital. |

| π → π | 200 - 270 | Excitation of an electron from a bonding π orbital to an anti-bonding π orbital. |

Note: These ranges are approximate and can vary based on substituents and solvent.

Chromatographic Methods for Purity Assessment and Separation

Chromatographic techniques are essential for the purification, separation, and purity assessment of synthetic compounds like this compound and its derivatives. High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Thin Layer Chromatography (TLC) are routinely employed for these purposes.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis and purification of pyrimidine derivatives due to its high resolution and sensitivity. researchgate.net Reversed-phase HPLC (RP-HPLC) is the most common mode used for these compounds, typically employing C8 or C18 silica (B1680970) gel columns. researchgate.net

The separation in RP-HPLC is based on the differential partitioning of the analyte between a nonpolar stationary phase and a polar mobile phase. For pyrimidine derivatives, the mobile phase often consists of a mixture of an aqueous buffer (e.g., phosphate (B84403) or acetate (B1210297) buffer) and an organic modifier like acetonitrile (B52724) or methanol. researchgate.net The pH of the mobile phase is a critical parameter that can be adjusted to optimize the retention and peak shape of ionizable compounds.

Several HPLC methods have been developed for the analysis of various pyrimidine compounds. researchgate.net For instance, a method for the separation of 2-bromopyrimidine (B22483) utilized a Newcrom R1 column with a mobile phase of acetonitrile, water, and phosphoric acid. sielc.com For applications requiring mass spectrometry (MS) detection, volatile buffers like formic acid are used instead of phosphoric acid. sielc.com The detection of pyrimidine derivatives is commonly achieved using UV detectors, as the pyrimidine ring provides strong chromophores. researchgate.net

The purity of synthetic RNAs, which contain pyrimidine bases, is often evaluated using ion-pair reversed-phase chromatography (IP-RP) or ion-exchange chromatography (IEX). nih.gov These methods are crucial for ensuring the quality of synthetic oligonucleotides. nih.gov

Table 3: Representative HPLC Conditions for Pyrimidine Derivative Analysis

| Parameter | Typical Conditions |

| Column | C8 or C18 silica gel, (7-30 cm length) researchgate.net |

| Mobile Phase | Acetonitrile/Water or Methanol/Water with buffer (e.g., phosphate, acetate, formic acid) researchgate.netsielc.com |

| Flow Rate | 1.0 - 1.5 mL/min researchgate.net |

| Detection | UV (e.g., 254 nm, 270 nm) researchgate.net |

| Temperature | Room temperature researchgate.net |

Gas Chromatography (GC)

Gas Chromatography (GC) is another powerful separation technique that can be applied to the analysis of volatile and thermally stable compounds. khanacademy.org For pyrimidine derivatives, GC can be used for purity assessment and to separate isomers. The choice of the stationary phase is critical for achieving good separation. Non-polar columns, such as those with OV-101 or ZB-5 phases, and polar columns, like those with a DB-Wax phase, have been used for the analysis of pyrimidine compounds. nist.govnist.gov

The retention of a compound in GC is determined by its volatility and its interaction with the stationary phase. The boiling point and polarity of the pyrimidine derivatives influence their retention times. For example, the retention indices of various alkyl-substituted pyrimidines have been determined on different GC columns. nist.govnist.gov While specific GC methods for this compound are not detailed, the existing data for related compounds provides a basis for method development.

Table 4: Examples of GC Columns Used for Pyrimidine Analysis

| Column Phase | Polarity | Reference |

| OV-101 | Non-polar | nist.gov |

| ZB-5 | Non-polar | nist.gov |

| DB-Wax | Polar | nist.gov |

Thin Layer Chromatography (TLC) for Reaction Monitoring

Thin Layer Chromatography (TLC) is a simple, rapid, and cost-effective technique that is widely used to monitor the progress of chemical reactions. libretexts.org In the synthesis of this compound and its derivatives, TLC can be used to track the consumption of starting materials and the formation of the product.

A typical TLC analysis involves spotting the reaction mixture on a TLC plate (e.g., silica gel 60 F254) and developing it with an appropriate mobile phase, which is usually a mixture of nonpolar and polar solvents (e.g., hexanes and ethyl acetate). libretexts.orgsigmaaldrich.com The separated spots are then visualized, often under UV light, as pyrimidine rings are typically UV-active.

By comparing the TLC profile of the reaction mixture with that of the starting materials, a chemist can determine if the reaction is complete. libretexts.org The use of a "co-spot," where both the starting material and the reaction mixture are spotted in the same lane, can help to confirm the identity of the spots. libretexts.org TLC is also a valuable tool in solid-phase synthesis, where it can be used to monitor reactions occurring on a resin. thieme.de For purine (B94841) and pyrimidine bases and their analogues, various TLC systems have been developed to achieve effective separation. nih.govnih.gov

Table 5: General Parameters for TLC Analysis of Pyrimidine Derivatives

| Parameter | Description |

| Stationary Phase | Silica gel 60 F254 sigmaaldrich.com |

| Mobile Phase | Mixture of a non-polar solvent (e.g., hexane) and a polar solvent (e.g., ethyl acetate) libretexts.org |

| Visualization | UV light (254 nm) |

| Application | Reaction monitoring, purity checks |

Computational Chemistry and Theoretical Studies on 2 Bromo 1 Pyrimidin 5 Yl Ethanone

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is a foundational tool for predicting a wide range of molecular properties. For a molecule like 2-Bromo-1-(pyrimidin-5-yl)ethanone, DFT calculations would provide fundamental insights into its geometry, reactivity, and spectroscopic characteristics.

Geometry optimization is a computational process that seeks to identify the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. physchemres.org This procedure calculates the energy and forces on each atom at a starting geometry and iteratively adjusts the atomic positions to find a lower-energy configuration until the forces on all atoms are negligible. physchemres.org

For this compound, DFT methods, such as the B3LYP functional combined with a basis set like 6-311++G(d,p), would be employed to determine its optimized molecular structure. physchemres.orgresearchgate.net The resulting data would include precise bond lengths, bond angles, and dihedral angles, which define the molecule's conformation. physchemres.org The presence of the flexible bond between the pyrimidine (B1678525) ring and the bromo-ethanone group allows for multiple rotational conformations (rotamers). DFT calculations would be used to determine the relative energies of these different conformations to identify the most stable, or ground-state, conformer. The absence of imaginary frequencies in the subsequent vibrational analysis would confirm that the optimized structure is a true energy minimum. physchemres.org

Frontier Molecular Orbitals (FMOs), specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's chemical reactivity and electronic properties. ossila.com The HOMO is the outermost orbital containing electrons and acts as an electron donor, while the LUMO is the innermost orbital without electrons and can act as an electron acceptor. ossila.com

The energy difference between these two orbitals, known as the HOMO-LUMO energy gap, is a critical parameter. A small energy gap suggests that the molecule can be easily excited, indicating high chemical reactivity and polarizability. schrodinger.com Conversely, a large gap implies high kinetic stability. science.gov For this compound, DFT calculations would map the electron density distribution of the HOMO and LUMO. This analysis would reveal which parts of the molecule are most likely to participate in nucleophilic (HOMO) and electrophilic (LUMO) reactions. The calculated energy gap provides a quantitative measure of the molecule's electronic stability and its potential role in charge transfer interactions. nih.gov This value is also crucial for understanding the molecule's electronic absorption spectra, as the HOMO-LUMO gap generally corresponds to the lowest energy electronic excitation possible. ossila.comschrodinger.com

Molecular Electrostatic Potential (MEP) mapping is a visualization technique that illustrates the charge distribution within a molecule. mdpi.com It is used to predict how a molecule will interact with other chemical species. An MEP map displays regions of negative electrostatic potential (typically colored red), which are rich in electrons and susceptible to electrophilic attack, and regions of positive potential (colored blue), which are electron-poor and prone to nucleophilic attack. researchgate.net

For this compound, an MEP map would highlight the electronegative nitrogen atoms in the pyrimidine ring and the oxygen atom of the carbonyl group as sites of negative potential, indicating their role as hydrogen bond acceptors. The hydrogen atoms and the area around the bromine atom would likely show positive potential, identifying them as sites for nucleophilic interaction. MEP analysis is invaluable for understanding non-covalent interactions, molecular recognition, and reactivity patterns. science.govmdpi.com

Non-linear optical (NLO) materials have applications in technologies like optical switching and frequency conversion. DFT calculations are a reliable method for predicting the NLO properties of a molecule by calculating its dipole moment (μ), polarizability (α), and first-order hyperpolarizability (β). A high β value is indicative of significant NLO activity. For a molecule to exhibit NLO properties, it often requires a strong charge transfer character, which can be engineered by combining electron-donating and electron-withdrawing groups.

A theoretical NLO study of this compound would involve DFT calculations to determine these electronic properties. The pyrimidine ring can act as an electron-withdrawing group, while the bromine atom also has a significant electronic influence. The calculated hyperpolarizability would provide a quantitative assessment of its potential as an NLO material. researchgate.net

Molecular Dynamics (MD) Simulations for Conformational Stability and Interactions

Molecular Dynamics (MD) simulations are computational methods that analyze the physical movements of atoms and molecules over time. nih.gov By solving Newton's equations of motion for a system, MD simulations provide detailed information about conformational changes and intermolecular interactions at an atomic level. nih.govresearchgate.net

An MD simulation of this compound, likely in a solvent like water, would reveal its dynamic behavior and conformational stability. The simulation would track how the molecule's structure fluctuates over time, providing insights into the flexibility of the bond connecting the pyrimidine ring and the ethanone (B97240) moiety. If studying its interaction with a biological target, such as a protein, MD simulations could show how the compound binds and whether the interaction is stable. mdpi.com Analysis of the simulation trajectory would reveal key intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the complex. mdpi.com

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) Modeling

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) are computational approaches used in drug discovery to correlate the chemical structure of a compound with its biological activity. nih.govmdpi.com QSAR modeling establishes a mathematical relationship between the physicochemical properties of a series of compounds and their potency, allowing for the prediction of activity for new, untested molecules. mdpi.com

To develop a QSAR model relevant to this compound, a dataset of structurally similar pyrimidine derivatives with measured biological activity (e.g., enzyme inhibition) would be required. nih.gov For each molecule in the series, a set of numerical parameters, known as molecular descriptors, would be calculated. These descriptors can encode topological, electronic, or steric properties. Statistical methods, such as multiple linear regression (MLR) or machine learning algorithms like random forest (RF), are then used to build a predictive model. mdpi.comresearchgate.net Such a model could identify the key molecular features of pyrimidine-based compounds that are critical for their biological activity, thereby guiding the design of more potent analogues.

Prediction of Biological Activities

The prediction of biological activities of novel chemical compounds through computational methods is a cornerstone of modern drug discovery. These in silico techniques allow for a rapid and cost-effective initial screening of molecules to identify potential therapeutic applications and guide further experimental research. For this compound, various computational tools can be employed to predict its spectrum of biological activities.

One widely used approach is the Prediction of Activity Spectra for Substances (PASS). This tool compares the structure of a query compound against a vast database of known biologically active substances. Based on the structural fragments present in the molecule, PASS calculates the probability of the compound being active (Pa) or inactive (Pi) for a wide range of biological activities. While specific PASS prediction data for this compound is not publicly available, a hypothetical prediction could yield a range of potential activities. For instance, the pyrimidine core is a well-known pharmacophore present in numerous anticancer and antimicrobial agents. The bromo- and ethanone- moieties would further refine these predicted activities.

Another computational strategy involves molecular docking studies. This method predicts the preferred binding orientation of a ligand to a specific protein target. By docking this compound into the active sites of various enzymes and receptors known to be involved in disease pathways, researchers can estimate its binding affinity and potential inhibitory or modulatory effects. For example, docking studies could explore its interaction with kinases, a family of enzymes often implicated in cancer, or with microbial enzymes, suggesting potential antibacterial or antifungal properties.

It is important to note that these predictions are probabilistic and require experimental validation. However, they provide a valuable starting point for focused biological screening, saving significant time and resources.

Table 1: Hypothetical Predicted Biological Activities for this compound

| Predicted Activity | Probability to be Active (Pa) | Probability to be Inactive (Pi) | Potential Therapeutic Area |

| Kinase Inhibitor | 0.650 | 0.025 | Oncology |

| Antiviral | 0.580 | 0.041 | Infectious Diseases |

| Antibacterial | 0.520 | 0.063 | Infectious Diseases |

| Antifungal | 0.490 | 0.078 | Infectious Diseases |

| Anti-inflammatory | 0.450 | 0.112 | Inflammation |

| GPCR Ligand | 0.380 | 0.156 | Various |

Disclaimer: The data presented in this table is hypothetical and for illustrative purposes only. It is not based on published experimental or computational results for this compound.

Design of Novel Derivatives

Building upon the initial computational predictions and any subsequent experimental findings for this compound, computational chemistry offers powerful tools for the rational design of novel derivatives with improved potency, selectivity, and pharmacokinetic properties. This process, often referred to as structure-based or ligand-based drug design, aims to optimize the interactions of the lead compound with its biological target.

In a structure-based design approach, if the three-dimensional structure of the target protein is known (from X-ray crystallography or cryo-electron microscopy), medicinal chemists can visualize the binding pocket and identify opportunities for modification. For instance, if the pyrimidine ring of this compound forms key hydrogen bonds with the protein, derivatives could be designed to enhance these interactions. Similarly, if there is an unoccupied hydrophobic pocket near the bromo substituent, derivatives with larger, more lipophilic groups at this position could be synthesized to improve binding affinity.

Ligand-based drug design is employed when the structure of the target is unknown. This approach relies on the analysis of a set of molecules known to be active at the target. By identifying the common structural features and properties (the pharmacophore) responsible for the biological activity, new derivatives can be designed to better match this pharmacophoric model.

Computational tools such as Free Energy Perturbation (FEP) and Quantitative Structure-Activity Relationship (QSAR) modeling can be used to predict the activity of these designed derivatives before they are synthesized. FEP calculations can provide a quantitative estimate of the change in binding affinity resulting from a chemical modification, while QSAR models can correlate various physicochemical properties of a series of compounds with their biological activity.

Table 2: Hypothetical Novel Derivatives of this compound Designed for Enhanced Kinase Inhibition

| Derivative | Modification from Parent Compound | Rationale for Design | Predicted Improvement in Activity |

| 1 | Replacement of Bromine with a Phenyl group | To occupy a hydrophobic pocket in the kinase active site. | 5-fold increase in potency |

| 2 | Addition of a hydroxyl group to the ethanone moiety | To form an additional hydrogen bond with a key residue. | 3-fold increase in potency |

| 3 | Substitution of a pyrimidine hydrogen with an amino group | To enhance solubility and form a new hydrogen bond. | 2-fold increase in potency |

| 4 | Replacement of Bromine with a trifluoromethyl group | To increase metabolic stability and binding affinity. | 4-fold increase in potency |

Disclaimer: The derivatives and predicted improvements in this table are hypothetical and for illustrative purposes. They are intended to demonstrate the principles of rational drug design and are not based on specific published research for this compound.

Applications in Advanced Organic Synthesis and Medicinal Chemistry

Precursor for Diverse Heterocyclic Scaffolds in Medicinal Chemistry

The dual reactivity of 2-Bromo-1-(pyrimidin-5-yl)ethanone, stemming from the electrophilic carbonyl carbon and the carbon atom bearing the bromine, enables its use as a key building block for a wide array of fused and non-fused heterocyclic structures. These scaffolds are central to many pharmacologically active molecules.

A primary application of α-haloketones like this compound is in the Hantzsch thiazole (B1198619) synthesis. This classic condensation reaction involves the cyclization of an α-haloketone with a thioamide-containing compound. When this compound reacts with a thioamide or thiourea, it readily forms a 2-aminothiazole ring substituted with a pyrimidin-5-yl group at position 4. This reaction provides a direct and efficient route to pyrimidinyl-substituted thiazoles, a class of compounds explored for a wide range of biological activities. Thiazole derivatives are known to exhibit potent antimicrobial, anticancer, and anti-inflammatory properties. The pyrimidine (B1678525) moiety can further modulate the pharmacological profile of the resulting molecule through specific interactions with biological targets. The general reaction is a cornerstone in the synthesis of medicinally relevant thiazoles.

The pyrazolo[1,5-a]pyrimidine core is a privileged scaffold in medicinal chemistry, found in drugs targeting a variety of conditions. ias.ac.in The most common synthesis of this bicyclic system involves the condensation of a 5-aminopyrazole derivative with a 1,3-dicarbonyl compound or a synthetic equivalent, such as an enaminone. researchgate.netnih.gov

While not a direct 1,3-dicarbonyl compound, this compound serves as a crucial precursor to such synthons. Through nucleophilic substitution of the bromide with a carbon nucleophile, such as the enolate of a β-keto ester, it can be converted into a more complex dicarbonyl intermediate. This intermediate can then undergo cyclocondensation with a 5-aminopyrazole to yield the desired pyrazolo[1,5-a]pyrimidine framework. This multi-step approach leverages the reactivity of the α-bromo ketone to construct the necessary backbone for cyclization, providing access to highly functionalized pyrazolo[1,5-a]pyrimidines for screening in drug discovery programs. ias.ac.innih.gov These derivatives have been investigated for their potential as anticancer agents, kinase inhibitors, and central nervous system modulators. nih.gov

Imidazo[1,2-a]pyrimidines are another class of nitrogen-fused heterocycles with a broad spectrum of pharmacological activities, including antiviral, anticancer, and anti-inflammatory effects. The synthesis of this scaffold is efficiently achieved through the condensation of a 2-aminopyrimidine (B69317) with an α-haloketone. In this reaction, this compound can react with 2-aminopyrimidine in a process that typically proceeds via initial N-alkylation of the amino group, followed by intramolecular cyclization and dehydration to form the aromatic imidazo[1,2-a]pyrimidine ring system. This reaction is a direct and high-yielding method for producing derivatives bearing a pyrimidin-5-yl substituent on the imidazole ring, a structural motif of interest for exploring new therapeutic agents.

Beyond its role in forming fused heterocyclic systems, this compound is a valuable intermediate for synthesizing other substituted pyrimidines. The α-bromo ketone functionality is highly susceptible to nucleophilic substitution reactions. A wide range of nucleophiles, including amines, thiols, and alcohols, can displace the bromide atom to introduce new functional groups onto the side chain. For instance, reaction with primary or secondary amines yields aminoketone derivatives, while reaction with thiols produces thioketones. nih.gov These reactions create a new library of substituted pyrimidines where the core pyrimidine ring remains intact, but the side chain is modified. This strategy allows for systematic structure-activity relationship (SAR) studies, where the effect of the side-chain modification on biological activity can be precisely evaluated. arabjchem.orgresearchgate.net

Role as a Pharmaceutical Intermediate and in Drug Discovery Programs

Due to its utility in synthesizing the aforementioned heterocyclic scaffolds, this compound is a significant intermediate in pharmaceutical research and drug discovery. The pyrimidine ring itself is a key component of nucleobases and is found in numerous approved drugs. nih.gov The heterocycles derived from this building block are associated with a multitude of biological activities, making it a valuable starting point for developing new therapeutic agents.

Research programs have utilized these derived scaffolds to target a range of diseases. The table below summarizes the therapeutic areas and biological activities associated with the heterocyclic systems synthesized from α-bromoketone precursors like this compound.

| Heterocyclic Scaffold | Therapeutic Area / Biological Activity | Research Findings |

| Thiazole Derivatives | Anticancer, Antimicrobial, Anti-inflammatory | Compounds exhibit cytotoxicity against various cancer cell lines and show broad-spectrum antimicrobial effects. |

| Pyrazolo[1,5-a]pyrimidines | Anticancer, Kinase Inhibition (e.g., PI3Kδ), CNS activity | Derivatives have shown potent and selective inhibition of protein kinases and have been developed as antitumor agents. nih.gov |

| Imidazo[1,2-a]pyrimidines | Anticancer, Antiviral, Anti-inflammatory | This scaffold is present in many preclinical drug candidates and is known for its broad spectrum of pharmacological activities. |

| Substituted Pyrimidines | Kinase Inhibition, Anticancer | Bromo-pyrimidine analogues have been designed and evaluated as potent tyrosine kinase inhibitors for cancer therapy. arabjchem.orgresearchgate.net |

Exploration in Materials Science

While the primary focus of this compound has been in medicinal chemistry, its derivatives have potential applications in materials science. Heterocyclic compounds, particularly those with extended π-systems like pyrazolo[1,5-a]pyrimidines, can exhibit interesting photophysical properties. researchgate.net Research has shown that certain pyrazolo[1,5-a]pyrimidine derivatives can function as disperse dyes and chemosensors. eurekaselect.com The pyrimidine ring's electronic properties, characterized by its π-deficient nature, can be tuned through substitution to influence the absorption and emission spectra of the molecule. researchgate.netnbinno.com This opens up possibilities for their use in developing organic light-emitting diodes (OLEDs), fluorescent probes for biological imaging, and other advanced electronic materials. The synthesis of such materials would rely on the versatile reactivity of intermediates like this compound to build the core chromophore structures.

Supramamolecular Assembly and Noncovalent Interactions

While crystal structure analysis and detailed studies on the supramolecular assembly of this compound are not extensively documented in publicly available literature, the behavior of the pyrimidine core in various derivatives provides significant insight into its potential for forming ordered structures through noncovalent interactions. The pyrimidine ring, being a π-deficient and electron-withdrawing aromatic system, possesses nitrogen atoms that are capable of acting as hydrogen bond acceptors, which is a key factor in the formation of supramolecular assemblies. tandfonline.comnih.gov

The assembly of pyrimidine derivatives is often directed by a variety of noncovalent interactions. These interactions, though weaker than covalent bonds, are crucial in determining the three-dimensional structure of molecules in the solid state. wikipedia.org In pyrimidine-containing co-crystals, for instance, strong intermolecular hydrogen bonds such as O–H···N and N–H···O are commonly observed, creating stable and predictable structural motifs. tandfonline.comtandfonline.com Additionally, weaker interactions like C–H···O, C–H···N, and π–π stacking play a significant role in stabilizing the crystal packing, leading to the formation of complex three-dimensional networks. tandfonline.comtandfonline.com

The ability of the pyrimidine moiety to engage in these diverse noncovalent interactions makes it a valuable building block in crystal engineering and the design of supramolecular architectures with specific topologies and potential functionalities.

Table 1: Common Noncovalent Interactions in Pyrimidine Derivatives

| Interaction Type | Description | Role in Supramolecular Assembly |

|---|---|---|

| Hydrogen Bonding | Involves a hydrogen atom bonded to an electronegative atom (like N or O) and another nearby electronegative atom. | Directs the formation of specific and predictable structural motifs, such as chains, sheets, or networks. tandfonline.comtandfonline.com |

| π–π Stacking | Attractive, noncovalent interactions between aromatic rings. | Contributes to the stabilization of crystal structures by packing aromatic rings in parallel or offset arrangements. tandfonline.comtandfonline.com |

| Halogen Bonding | A noncovalent interaction between a halogen atom (e.g., Br) and a Lewis base (e.g., N or O). | Can act as a directional force to guide the assembly of molecules into specific architectures. |

| Van der Waals Forces | Weak intermolecular forces that result from transient fluctuations in electron distribution. | Play a general role in the overall packing efficiency and stabilization of the crystal lattice. wikipedia.org |

Potential in Liquid Crystal and Optical Materials Development

The pyrimidine ring is a well-established component in the design of advanced materials, particularly liquid crystals and nonlinear optical (NLO) materials, owing to its unique electronic and structural properties. nih.govtandfonline.comtandfonline.com Although specific studies on this compound in these applications are not prominent, the characteristics of the pyrimidine core suggest its potential utility in these fields.

Liquid Crystals:

Pyrimidine derivatives are frequently incorporated into the molecular structure of calamitic (rod-shaped) liquid crystals. tandfonline.com The pyrimidine ring's π-deficient nature and its ability to induce a significant dipole moment are advantageous for creating materials with specific mesomorphic behaviors and electro-optical properties. tandfonline.comrsc.org The inclusion of a pyrimidine ring can influence key properties such as:

Mesophase Stability: The rigid structure of the pyrimidine ring can enhance the stability of liquid crystalline phases (e.g., nematic and smectic phases).

Dielectric Anisotropy: The electron-withdrawing character of the nitrogen atoms in the pyrimidine ring often leads to a large dipole moment, which is a desirable feature for materials used in liquid crystal displays (LCDs). tandfonline.comrsc.org

Birefringence: The aromatic nature of the pyrimidine ring contributes to the optical anisotropy of the molecule, which is essential for the functioning of many optical devices.

Research on phenyl pyrimidine-based liquid crystals has demonstrated their potential for achieving colossal dielectric permittivity, making them suitable for applications in supercapacitors. rsc.org

Table 2: Properties and Applications of Pyrimidine-Based Liquid Crystals

| Property | Influence of Pyrimidine Ring | Potential Application |

|---|---|---|

| Mesomorphism | The rigid, aromatic core helps in the formation and stabilization of ordered liquid crystalline phases. tandfonline.com | Liquid Crystal Displays (LCDs) |

| High Dipole Moment | The two nitrogen atoms create a significant dipole moment, leading to high dielectric anisotropy. tandfonline.comrsc.org | Opto-electronic devices, Ferroelectrics |

| Anisotropic Physical Properties | Contributes to optical, magnetic, and dielectric anisotropy. tandfonline.com | Organic Semiconductors, Sensors |

Optical Materials:

The pyrimidine core is also a valuable building block for materials with nonlinear optical (NLO) properties. NLO materials are capable of altering the properties of light that passes through them and are crucial for applications in optical data processing, storage, and photonics. nih.gov The π-deficient nature of the pyrimidine ring makes it an excellent electron-accepting component in "push-pull" molecular designs, where it is combined with electron-donating groups to enhance the NLO response. nih.govresearchgate.net

Theoretical and experimental studies on various pyrimidine derivatives have shown that they can exhibit significant third-order nonlinear susceptibility, highlighting their potential for use in advanced optical devices. nih.govrsc.org The specific substitution pattern on the pyrimidine ring can be tailored to optimize the photophysical properties, such as absorption and emission spectra, which is important for applications in organic light-emitting diodes (OLEDs) and sensors. researchgate.netnih.gov

While the direct application of this compound in these areas has yet to be explored, its constituent pyrimidine core provides a strong rationale for investigating its potential in the development of novel liquid crystal and optical materials.

Biological Activities and Molecular Mechanisms of Action of Pyrimidinyl Alpha Bromoketones

Antimicrobial Properties

The antimicrobial potential of pyrimidine (B1678525) derivatives is well-documented, with various analogues exhibiting activity against a broad range of pathogenic microorganisms. nih.govorientjchem.org The incorporation of an alpha-bromoketone functional group into the pyrimidine scaffold can further augment this activity, giving rise to compounds with significant antibacterial and antifungal efficacy.

Antibacterial Efficacy and Spectrum

Derivatives of pyrimidine have demonstrated notable antibacterial properties. ias.ac.in Studies on various substituted pyrimidines have revealed their potential to inhibit the growth of both Gram-positive and Gram-negative bacteria. For instance, a series of pyrimidine derivatives incorporating a piperazine (B1678402) moiety showed good antibacterial activity, with some compounds being particularly effective at a concentration of 40μg/ml. nih.gov

While direct studies on 2-Bromo-1-(pyrimidin-5-yl)ethanone are limited in publicly available literature, the broader class of pyrimidine derivatives provides a strong indication of their potential antibacterial action. The specific substitution patterns on the pyrimidine ring are crucial in determining the spectrum and potency of the antibacterial effect.

Antifungal Activities

In addition to their antibacterial properties, pyrimidinyl compounds also exhibit significant antifungal activities. orientjchem.org The antifungal drug flucytosine is a well-known example of a pyrimidine-based therapeutic. orientjchem.org Research into novel pyrimidine derivatives continues to yield compounds with potent antifungal action.

For example, certain pyrimidine-piperazine hybrids have demonstrated significant antifungal activity at a concentration of 40 μg/ml, comparable to the standard drug fluconazole. nih.gov The structural features that contribute to antibacterial activity, such as the presence of specific heterocyclic systems and substitution patterns, are also important for antifungal efficacy. nih.gov

The investigation of various pyrimidine derivatives has revealed their potential against a range of fungal pathogens. orientjchem.org The continuous development and biological screening of new pyrimidine-based compounds, including those with an alpha-bromoketone moiety, are promising avenues for the discovery of novel antifungal agents.

Anticancer and Antiproliferative Effects

The pyrimidine scaffold is a cornerstone in the development of anticancer drugs, with several approved chemotherapeutic agents, such as 5-fluorouracil, being pyrimidine analogues. The versatile nature of the pyrimidine ring allows for chemical modifications that can lead to compounds with potent and selective anticancer activities.

Inhibition of Kinases (e.g., CDK9, EGFR, VEGFR-2, PI3K, c-kit)

Pyrimidine-based compounds have been designed and synthesized to target a variety of kinases involved in cancer progression, including Cyclin-Dependent Kinases (CDKs), Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), Phosphoinositide 3-kinases (PI3K), and c-kit. The ability of the pyrimidine core to fit into the ATP-binding pocket of these enzymes makes it an excellent scaffold for designing potent and selective inhibitors. The specific substitutions on the pyrimidine ring play a crucial role in determining the kinase inhibitory profile and potency of these compounds.

Apoptotic Induction Pathways

Apoptosis, or programmed cell death, is a crucial process for maintaining tissue homeostasis, and its evasion is a hallmark of cancer. Many anticancer agents exert their effects by inducing apoptosis in cancer cells. Pyrimidine derivatives have been shown to trigger apoptotic cell death through various mechanisms.

These mechanisms can include the activation of intrinsic and extrinsic apoptotic pathways, modulation of pro-apoptotic and anti-apoptotic proteins, and cell cycle arrest at different phases. The alpha-bromoketone moiety, being an electrophilic group, can potentially react with nucleophilic residues in key cellular proteins, leading to cellular stress and the initiation of apoptosis. However, the precise apoptotic pathways initiated by this compound would require specific experimental investigation.

Cytotoxicity in Cancer Cell Lines (e.g., MCF-7, A549, PC3, DU-145)

The cytotoxic activity of pyrimidine derivatives has been evaluated against a wide range of cancer cell lines. While specific cytotoxicity data for this compound against MCF-7 (breast cancer), A549 (lung cancer), PC3 (prostate cancer), and DU-145 (prostate cancer) cell lines are not detailed in the available literature, the general class of pyrimidine compounds has shown significant promise.

For instance, certain pyrimidine derivatives have demonstrated good anticancer efficacy. orientjchem.org The cytotoxic effect of these compounds is often dose-dependent and varies depending on the cancer cell line and the specific chemical structure of the pyrimidine derivative. The development of novel pyrimidine-based compounds, including those containing an alpha-bromoketone group, remains an active area of research for identifying new and effective anticancer agents.

Based on a comprehensive review of the available scientific literature, there is insufficient specific data regarding the biological and pharmacological activities of the chemical compound This compound to generate a detailed article following the provided outline.

The existing research focuses on broader classes of pyrimidine derivatives and does not detail the specific enzyme interactions, receptor modulation, or pharmacological activities for this compound itself. This compound is most frequently cited as a chemical intermediate or a building block in the synthesis of more complex molecules. Therefore, attributing the biological activities of related but distinct pyrimidine compounds to this compound would be scientifically inaccurate.

However, a substantial body of research is available on the biological activities of various pyrimidine-containing compounds, which share the core pyrimidine structure. An article on one of the following related topics could be generated if desired:

The Role of the Pyrimidine Scaffold in Anti-HIV Drug Discovery.

Pyrimidines as a Privileged Structure in the Development of Corticotropin-Releasing Factor Receptor 1 (CRF-1R) Antagonists.

Development of Pyrimidine-Based Endothelin Receptor Antagonists.

Anti-Inflammatory Properties of Novel Pyrimidine Derivatives.

Molecular Docking Studies of Pyrimidine Analogues as Enzyme Inhibitors.

Please advise if you would like to proceed with an article on one of these broader, well-researched topics.

Environmental Fate and Degradation Pathways of Halogenated Pyrimidinyl Ethanones

Biodegradation Mechanisms

The primary mechanism for the breakdown of many organic pollutants in the environment is through the metabolic activities of microorganisms. The structure of 2-Bromo-1-(pyrimidin-5-yl)ethanone suggests that it could be susceptible to microbial degradation, primarily through the cleavage of the carbon-bromine bond.

The key to the microbial degradation of halogenated compounds is the enzymatic cleavage of the carbon-halogen bond, a process known as dehalogenation. Several classes of enzymes, broadly termed dehalogenases, have been identified in various microorganisms and are capable of catalyzing this reaction. These enzymes can function under both aerobic and anaerobic conditions.

The initial step in the biodegradation of this compound would likely involve the removal of the bromine atom. This can occur through several enzymatic mechanisms:

Hydrolytic Dehalogenation: This process involves the replacement of the halogen atom with a hydroxyl group from a water molecule. It is a common pathway for the degradation of haloaliphatic compounds.

Reductive Dehalogenation: Under anaerobic conditions, the halogen atom can be removed and replaced by a hydrogen atom. This process is particularly important for highly halogenated compounds.

Oxidative Dehalogenation: This mechanism, often catalyzed by mono- or dioxygenases, involves the incorporation of one or two atoms of molecular oxygen into the substrate, leading to the removal of the halogen. For aromatic compounds, dioxygenases can initiate the breakdown of the ring structure.

Following dehalogenation, the resulting 1-(pyrimidin-5-yl)ethanone would likely be further metabolized. The pyrimidine (B1678525) ring, being a nitrogen-containing heterocycle, can be degraded through pathways similar to those for naturally occurring pyrimidines like uracil (B121893) and thymine. researchgate.net This typically involves ring cleavage and subsequent mineralization to simpler inorganic compounds such as carbon dioxide, ammonia (B1221849), and water.

Table 1: Key Enzyme Classes in Halogenated Compound Degradation

| Enzyme Class | Reaction Type | Typical Substrates | Environmental Condition |

| Haloalkane Dehalogenase | Hydrolytic | Haloaliphatic compounds | Aerobic/Anaerobic |

| Haloacid Dehalogenase | Hydrolytic | Halogenated carboxylic acids | Aerobic/Anaerobic |

| Reductive Dehalogenase | Reductive | Highly halogenated aliphatics and aromatics | Anaerobic |

| Monooxygenase | Oxidative | Aromatic and aliphatic compounds | Aerobic |

| Dioxygenase | Oxidative | Aromatic compounds | Aerobic |

It is important to note that the efficiency of these degradation processes is highly dependent on the specific microbial communities present in a given environment.

The rate and extent of biodegradation of this compound will be significantly influenced by various environmental parameters.

Table 2: Influence of Environmental Factors on Biodegradation

| Environmental Factor | Influence on Degradation |

| Temperature | Affects microbial growth rates and enzyme kinetics. Generally, higher temperatures (within the optimal range for the degrading microorganisms) lead to faster degradation. |

| pH | Can impact microbial activity and the chemical stability of the compound. Most microbial degradation occurs under near-neutral pH conditions. |

| Oxygen Availability | Determines whether aerobic or anaerobic degradation pathways will dominate. Oxygen is a crucial co-substrate for oxidative dehalogenation. |

| Nutrient Availability | The presence of essential nutrients (e.g., nitrogen, phosphorus) is vital for microbial growth and metabolism, thus influencing degradation rates. |

| Microbial Population | The presence of microorganisms with the appropriate degradative enzymes is a prerequisite for biodegradation. The density and diversity of the microbial community play a critical role. |

| Presence of Other Pollutants | Co-contaminants can have synergistic or antagonistic effects on the degradation of a target compound. |

Photodegradation and Chemical Stability in Environmental Contexts

In addition to biodegradation, this compound may be subject to abiotic degradation processes, particularly photodegradation. The pyrimidine ring system can absorb ultraviolet (UV) radiation, which can lead to its chemical transformation.

Research on other pyrimidine derivatives has shown that they can undergo photodegradation, especially in the presence of photosensitizers like riboflavin, which are naturally present in the environment. nih.gov Upon absorption of UVA or UVB radiation, these photosensitizers can generate reactive oxygen species (ROS) that can attack and degrade the pyrimidine ring. nih.gov

The carbon-bromine bond is also susceptible to photolytic cleavage. The energy from sunlight, particularly in the UVB range, can be sufficient to break this bond, leading to the formation of a pyrimidinyl radical and a bromine radical. These reactive species can then participate in a variety of secondary reactions.

Ecological Implications and Bioaccumulation Potential of Halogenated Organic Compounds

The ecological implications of halogenated organic compounds are a significant area of environmental concern. Many of these compounds are known for their persistence, which allows them to remain in the environment for long periods, and their lipophilicity (tendency to dissolve in fats), which can lead to bioaccumulation in organisms.

While no specific data exists for this compound, the general principles governing the bioaccumulation of halogenated compounds can be applied. The potential for a chemical to bioaccumulate is often related to its octanol-water partition coefficient (Kow). A high Kow value indicates greater lipophilicity and a higher potential to accumulate in the fatty tissues of organisms.

Brominated flame retardants (BFRs), a well-studied class of halogenated compounds, have demonstrated significant bioaccumulation and biomagnification in food webs. nih.govresearchgate.net Studies have shown that some BFRs can accumulate in various organisms, from invertebrates to top predators, with concentrations increasing at higher trophic levels. nih.gov

The structure of this compound, with its aromatic pyrimidine ring and bromine substituent, suggests a degree of lipophilicity. Therefore, it is plausible that this compound could bioaccumulate in aquatic and terrestrial organisms if it is persistent enough in the environment. The extent of bioaccumulation would depend on its specific Kow value and its metabolic fate within organisms. If the compound is readily metabolized and excreted, its bioaccumulation potential would be low. Conversely, if it is resistant to metabolism, it could accumulate to significant levels.

The potential toxicological effects of this compound on ecosystems are also unknown. However, many halogenated organic compounds are known to exhibit toxicity to a wide range of organisms.

Conclusion and Future Research Directions

Summary of Current Knowledge and Identified Research Gaps

2-Bromo-1-(pyrimidin-5-yl)ethanone has emerged as a significant heterocyclic building block in medicinal chemistry and materials science. bldpharm.comsigmaaldrich.com Its pyrimidine (B1678525) core is a key structural motif in numerous biologically active compounds, including antimicrobial, antiviral, and anticancer agents. nih.govmdpi.comtandfonline.com The presence of the α-bromo ketone functionality provides a reactive handle for a variety of chemical transformations, making it a versatile precursor for the synthesis of more complex molecules. researchgate.netacs.org

Despite its utility, a comprehensive understanding of this compound's full potential remains incomplete. Key research gaps include:

Limited Exploration of Reaction Diversity: While the α-bromo ketone is known to react with various nucleophiles, the full scope of its reactivity, particularly in the context of the pyrimidine ring's electronic influence, has not been exhaustively studied. researchgate.net

Scarcity of Mechanistic Studies: Detailed mechanistic investigations into the formation of this compound and its subsequent reactions are sparse. A deeper understanding of reaction pathways could lead to improved synthesis efficiency and the development of novel transformations.

Underdeveloped Biological Profiling: Although the pyrimidine scaffold is associated with a broad range of biological activities, specific and extensive biological screening of derivatives synthesized from this compound is lacking. researchgate.netnih.gov

Lack of Data on Physicochemical Properties: Comprehensive data on the material properties of polymers and other materials derived from this compound are not widely available.

Perspectives on Novel Synthetic Methodologies for this compound

Future research into the synthesis of this compound is likely to focus on developing more efficient, sustainable, and versatile methods. Key areas of interest include:

Greener Bromination Techniques: Traditional bromination methods often involve hazardous reagents like elemental bromine. rsc.org Future methodologies will likely explore greener alternatives, such as the use of N-bromosuccinimide (NBS) with a catalyst or oxidative bromination using reagents like hydrogen peroxide and a bromide salt. researchgate.netrsc.org These methods aim to reduce the use of toxic substances and minimize waste. royalsocietypublishing.org

One-Pot Syntheses: Developing one-pot procedures that combine the synthesis of the pyrimidine ring with the subsequent α-bromination would significantly improve efficiency and reduce purification steps. rsc.org

Flow Chemistry: Continuous flow technology offers enhanced safety and control over highly reactive and exothermic halogenation reactions, making it an attractive approach for the synthesis of this compound. researchgate.net

Catalytic Approaches: The exploration of novel catalysts, including organocatalysts and metal-based catalysts, could lead to more selective and efficient bromination reactions under milder conditions. frontiersin.org For instance, silica-supported sodium hydrogen sulfate (B86663) has been shown to be an effective catalyst for the α-bromination of ketones using NBS. researchgate.net

Emerging Applications in Drug Design, Development, and Materials Science

The unique structural features of this compound position it as a valuable scaffold for future applications in several scientific fields: